2,2-Dihydroxymalonaldehyde

Description

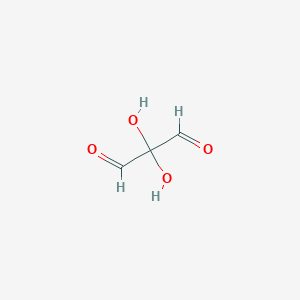

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dihydroxypropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-3(6,7)2-5/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDXNGVLHRLZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70785352 | |

| Record name | Dihydroxypropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-20-4 | |

| Record name | 2,2-Dihydroxypropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxypropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70785352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dihydroxymalonaldehyde

Established Synthesis Routes for 2,2-Dihydroxymalonaldehyde

The preparation of this compound is predominantly achieved through two well-documented pathways. These methods are foundational in laboratory-scale synthesis, providing reliable access to the target compound.

Synthesis of this compound can be achieved through the controlled condensation of glyoxal (B1671930) derivatives. This approach typically involves reacting glyoxal or its equivalents under carefully managed conditions to build the three-carbon chain. The reaction is performed under an inert atmosphere, such as nitrogen, to prevent the oxidation of the sensitive aldehyde functional groups. The success of this method hinges on precise control of reaction parameters to favor the formation of the desired dihydroxylated product over other potential side-products. Mildly acidic conditions may be employed, as the protonation of a carbonyl group can enhance the nucleophilic attack by another reacting species, thereby improving reaction yields.

A widely documented and reliable route for synthesizing this compound involves the acid hydrolysis of its tetraalkyl acetal (B89532) precursors, most notably this compound tetraethyl acetal. This method is advantageous as it utilizes a stable precursor that can be selectively deprotected to reveal the target dialdehyde (B1249045). The process employs controlled hydrolysis to carefully liberate the aldehyde groups while preserving the C2-hydroxyl functionalities.

A common procedure involves passing an aqueous solution of the tetraethyl acetal precursor through a column packed with a strong acid ion-exchange resin, such as Dowex 50W. This heterogeneous catalysis setup facilitates the hydrolysis under controlled conditions. The eluate is collected at a low temperature (e.g., 0°C) under a nitrogen atmosphere to maintain the stability of the product. This technique has been adapted from synthetic procedures for folic acid.

Table 1: Representative Conditions for Acid Hydrolysis Synthesis

| Parameter | Value/Condition |

| Starting Material | This compound-tetraethyl acetal |

| Catalyst | Dowex 50W ion-exchange resin |

| Solvent | Water |

| Reaction Setup | Packed glass column |

| Process | Acetal solution passed through resin |

| Flow Rate | ~2.5 mL/min |

| Collection | Eluate collected at 0°C under nitrogen |

Advanced Purification Techniques for this compound

The purity of this compound is critical for its subsequent use and characterization. Following synthesis, the crude product is subjected to various purification techniques to remove unreacted starting materials, catalysts, and by-products.

A primary method for purification is recrystallization . This technique involves dissolving the crude product in a suitable solvent system, often a mixture of anhydrous solvents like ethanol (B145695) and water, and allowing the high-purity compound to crystallize upon cooling. The choice of solvent is crucial; it should dissolve the compound at higher temperatures but not at lower temperatures, while impurities remain soluble.

For the acid hydrolysis route, post-reaction workup involves concentrating the collected eluate via rotary evaporation under reduced pressure. This step removes the bulk of the solvent at a low temperature, preventing thermal degradation of the product. Following concentration, a high-purity product can often be obtained, with reported purities reaching up to 98% as determined by iodometric titration.

Another advanced technique applicable to aldehyde purification is bisulfite extraction . This chemical separation method relies on the reversible reaction between an aldehyde and sodium bisulfite to form a charged bisulfite adduct. This water-soluble adduct can be separated from non-aldehyde impurities via liquid-liquid extraction into an aqueous layer. The aldehyde can then be regenerated from the adduct by treatment with an acid or base.

Table 2: Purification and Yield Data for Acid Hydrolysis Route

| Step | Technique | Purity Achieved | Notes |

| Concentration | Rotary Evaporation | - | Concentrates eluate to a smaller volume |

| Isolation | Crystallization | 98% | Primary product isolation |

| Recovery | Filtration | 97% | Recovery of residual product from filtrate |

Characterization of this compound Intermediates in Synthesis

Monitoring the progress of the synthesis and identifying intermediates are crucial for optimizing reaction conditions and ensuring the formation of the desired product. Several analytical techniques are employed for this purpose.

Thin-Layer Chromatography (TLC) is a fundamental technique used to track the progress of the reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product and any intermediates.

For a more detailed structural understanding, spectroscopic methods are indispensable. Although reaction intermediates of compounds like this compound can be elusive due to their high reactivity and short lifetimes, advanced techniques can provide insight. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly using exchange NMR (EXSY), can be used to characterize dynamic equilibria between different intermediates in solution. Infrared (IR) spectroscopy is also vital, as it can identify the characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups, present in the intermediates and final product. For highly reactive, gas-phase intermediates, specialized techniques like Infrared Ion Spectroscopy (IRIS) can be used for structural characterization in the absence of solvent.

Novel Synthetic Strategies and Methodological Advancements for this compound

While acid hydrolysis and controlled condensation remain the established methods for synthesizing this compound, the field of organic synthesis is continually evolving. Novel strategies focus on improving efficiency, atom economy, and stereocontrol. While specific literature on novel syntheses of this compound is not abundant, general advancements in synthetic methodology could potentially be applied.

Transition metal-catalyzed reactions, such as those involving gold, rhodium, or palladium, have opened new pathways for constructing complex molecules. For instance, gold-catalyzed cycloaddition reactions are powerful tools for forming carbo- and heterocyclic systems from simple unsaturated precursors. beilstein-journals.org It is conceivable that such catalytic systems could be adapted to construct the backbone of this compound or its derivatives from different starting materials.

Furthermore, photochemical [2+2] cycloaddition reactions represent another modern approach for building cyclic frameworks, which could potentially be cleaved to yield acyclic structures like this compound. nih.govnih.gov These methods often proceed under mild conditions and can offer high levels of stereoselectivity. The development of novel catalytic systems, including organocatalysts and photocatalysts, continues to expand the toolkit available to synthetic chemists for creating complex functionalized molecules. lsu.edu The application of these advanced, atom-economical strategies to the synthesis of this compound presents a potential area for future research.

Chemical Reactivity and Reaction Mechanisms of 2,2 Dihydroxymalonaldehyde

Oxidative Reactions of 2,2-Dihydroxymalonaldehyde

The aldehyde functional groups in this compound are susceptible to oxidation. The reaction mechanism typically involves the formation of a hydrate, which this compound already is, facilitating the oxidation process. masterorganicchemistry.com Common oxidizing agents can convert the aldehyde groups into carboxylic acids.

The general mechanism for the oxidation of an aldehyde to a carboxylic acid often proceeds after the formation of a hydrate, which is then attacked by the oxidizing agent. masterorganicchemistry.com For primary alcohols, which can be oxidized to aldehydes and then to carboxylic acids, the presence of water is crucial for the second oxidation step to occur. masterorganicchemistry.com In the case of this compound, the gem-diol structure is poised for this transformation. The oxidation state of the carbonyl carbon increases during this process. youtube.comkhanacademy.org

| Reactant | Oxidizing Agent/Conditions | Major Product |

| This compound | Potassium Permanganate (B83412) (KMnO₄) / Acid or Base | Dihydroxymalonic acid |

| This compound | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄, Heat | Dihydroxymalonic acid |

| This compound | Tollens' Reagent (Ag(NH₃)₂⁺) | Dihydroxymalonate |

Reductive Reactions of this compound

The aldehyde groups of this compound can be readily reduced to primary alcohols. This type of reaction is a cornerstone of carbonyl chemistry, effectively increasing the number of C-H bonds or decreasing the number of C-O bonds. youtube.com

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻). The mechanism involves the nucleophilic addition of the hydride ion to the electrophilic carbonyl carbon of the aldehyde group. libretexts.org This initial attack results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent or an acidic workup, yields the primary alcohol. libretexts.org

The reduction of an aldehyde consistently produces a primary alcohol. youtube.com Applying this to this compound, both aldehyde functionalities would be converted to primary alcohol groups, yielding 2,2-dihydroxypropane-1,3-diol.

| Reactant | Reducing Agent/Conditions | Major Product |

| This compound | Sodium Borohydride (NaBH₄) / Ethanol (B145695) | 2,2-Dihydroxypropane-1,3-diol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) / Dry Ether, followed by H₃O⁺ | 2,2-Dihydroxypropane-1,3-diol |

| This compound | Hydrogen (H₂) / Metal Catalyst (Ni, Pd, Pt) | 2,2-Dihydroxypropane-1,3-diol |

Substitution Reactions Involving Hydroxyl Groups of this compound

The hydroxyl groups of this compound are part of a geminal diol structure. Geminal diols are generally unstable and exist in equilibrium with the corresponding carbonyl compound. youtube.com Direct nucleophilic substitution of these hydroxyl groups is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.orgyoutube.com

For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. libretexts.orgyoutube.com A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an -OH₂⁺ group. libretexts.org This species can then depart as a stable water molecule. However, many nucleophiles are deactivated under strongly acidic conditions. libretexts.org

Alternative methods for converting alcohols to good leaving groups include reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form alkyl halides, or converting them into sulfonate esters (like tosylates or mesylates). youtube.comlibretexts.org These reactions typically proceed via SN2 mechanisms for primary and secondary alcohols. youtube.com Given the structure of this compound, such reactions would likely be complex and could involve the aldehyde groups as well.

Nucleophilic Addition Reactions at Aldehyde Centers of this compound

Nucleophilic addition is the most characteristic reaction of aldehydes. openstax.orgmasterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarity of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. openstax.orglibretexts.org This intermediate is then typically protonated to give an alcohol. openstax.org

A wide variety of nucleophiles can add to aldehydes, including:

Hydride ions (from NaBH₄, LiAlH₄): Leading to reduction (as discussed in section 3.2).

Organometallic reagents (e.g., Grignard reagents, organolithiums): Forming new carbon-carbon bonds and producing secondary alcohols. libretexts.org

Cyanide ions (HCN): Forming cyanohydrins.

Alcohols (ROH): Reversibly forming hemiacetals. libretexts.orgkhanacademy.orgstudy.com

Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. openstax.orglibretexts.org The reaction of this compound with two equivalents of a nucleophile would result in addition at both aldehyde centers.

| Nucleophile | Reagent/Conditions | Product Type |

| Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H⁺) | Hemiacetal |

| Hydrogen Cyanide | KCN / H⁺ | Cyanohydrin |

| Grignard Reagent (R-MgX) | Dry Ether, followed by H₃O⁺ | Secondary Alcohol |

Tautomeric Equilibria and Intramolecular Processes of this compound

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. masterorganicchemistry.comlibretexts.org The chemical behavior of this compound is deeply connected to the tautomeric equilibria of its anhydrous parent molecule, malonaldehyde.

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and an enol (a molecule with a C=C double bond and an adjacent hydroxyl group). organicchemistrytutor.comnews-medical.net For most simple aldehydes and ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.com

This compound can be considered a hydrated "keto" form (dicarbonyl). Its anhydrous counterpart, malonaldehyde, exhibits significant enol character. The enol form of malonaldehyde is exceptionally stable due to the formation of a six-membered quasi-aromatic ring stabilized by a strong intramolecular hydrogen bond. masterorganicchemistry.com This stabilization can make the enol tautomer more favorable than the keto form in certain conditions. The interconversion between keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

| Tautomeric Form | Key Structural Features | Relative Stability Driver |

| Dicarbonyl (Keto) | Two aldehyde (CHO) groups | Generally less stable than the enol form for malonaldehyde |

| Enol | C=C double bond, hydroxyl group, intramolecular H-bond | Conjugation and strong intramolecular hydrogen bonding |

| Gem-diol (Hydrate) | Two geminal diol (-C(OH)₂) groups | Formed by the addition of water to the carbonyls |

Molecules that contain both an aldehyde and a hydroxyl group can undergo an intramolecular nucleophilic addition to form a cyclic hemiacetal. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This process, a type of ring-chain tautomerism, is particularly favorable when it results in the formation of stable five- or six-membered rings. khanacademy.orgmasterorganicchemistry.compearson.com Most simple sugars, for example, exist predominantly as cyclic hemiacetals. masterorganicchemistry.com

In the case of this compound itself, the hydroxyl groups are located on the central carbon (C2), while the aldehyde groups are at C1 and C3. An intramolecular reaction between a hydroxyl group at C2 and an aldehyde at C1 or C3 would result in the formation of a highly strained four-membered ring. Due to this significant ring strain, the formation of a stable cyclic hemiacetal from the this compound molecule is not favored. The open-chain form is overwhelmingly the more stable structure in this context.

Stabilization Strategies for Specific Tautomeric Forms of this compound

The equilibrium between the different tautomeric forms of this compound, primarily the diketo and various enol forms, is influenced by several factors. Strategic manipulation of these factors can be employed to stabilize a specific tautomer. The primary strategies revolve around the effects of intramolecular hydrogen bonding and the influence of the solvent environment.

Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in the stabilization of the enol tautomers of this compound. The presence of hydroxyl and carbonyl groups in close proximity within the enol structures allows for the formation of a stable six-membered ring through a hydrogen bond. This interaction significantly lowers the energy of the enol form, making it more favorable than it would be otherwise.

In the case of the monoenol tautomer of this compound, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen of the adjacent aldehyde group. This resonance-assisted hydrogen bond (RAHB) is a key stabilizing feature. Theoretical studies on analogous β-dicarbonyl compounds have shown that the strength of this intramolecular hydrogen bond is a determining factor in the preference for the enol form.

For the dienol tautomer, the potential for multiple intramolecular hydrogen bonds exists, which could further enhance its stability. The specific geometry and electronic distribution of the molecule will dictate the strength and nature of these hydrogen bonds. Computational studies on similar systems suggest that the stabilization energy gained from these intramolecular interactions can be substantial.

Solvent Effects

The solvent environment can significantly influence the tautomeric equilibrium of this compound by preferentially solvating and stabilizing one tautomer over another. The polarity of the solvent is a key determinant in this process.

Polar Protic Solvents: Solvents such as water and alcohols can form intermolecular hydrogen bonds with both the keto and enol tautomers. However, they can disrupt the intramolecular hydrogen bonds that stabilize the enol form. By forming strong hydrogen bonds with the carbonyl groups of the diketo tautomer, polar protic solvents can lead to a greater stabilization of this form, thus shifting the equilibrium in its favor.

Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the stabilization from intramolecular hydrogen bonding in the enol form becomes more pronounced. With minimal solvent-solute interactions, the inherent stability of the enol tautomer due to its internal hydrogen bond is the dominant factor, often leading to a higher proportion of the enol form in the equilibrium mixture.

Summary of Stabilization Strategies

The stabilization of a particular tautomeric form of this compound can be achieved by a careful selection of the solvent. To favor the enol forms, a nonpolar solvent would be the most effective choice as it would maximize the stabilizing effect of the intramolecular hydrogen bonds. Conversely, to stabilize the diketo form, a polar protic solvent would be preferable due to its ability to form strong intermolecular hydrogen bonds with the carbonyl groups and disrupt the internal hydrogen bonding of the enol forms.

The following interactive data table summarizes the influence of different stabilization strategies on the tautomeric forms of this compound, based on established principles for analogous compounds.

| Tautomeric Form | Stabilization Strategy | Predominant Stabilizing Interaction | Expected Outcome |

| Diketo | Use of Polar Protic Solvents (e.g., Water, Ethanol) | Intermolecular Hydrogen Bonding with Solvent | Increased stability and proportion of the diketo form. |

| Monoenol | Use of Nonpolar Solvents (e.g., Hexane, CCl4) | Intramolecular Hydrogen Bonding (RAHB) | Increased stability and proportion of the monoenol form. |

| Dienol | Use of Nonpolar Solvents (e.g., Hexane, CCl4) | Intramolecular Hydrogen Bonding | Increased stability and proportion of the dienol form. |

It is important to note that the actual equilibrium position will be a result of the interplay between these factors. Detailed experimental and computational studies specifically on this compound are necessary to quantify the precise effects of these stabilization strategies.

Advanced Spectroscopic Analysis of 2,2 Dihydroxymalonaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,2-Dihydroxymalonaldehyde Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For this compound, NMR provides critical information about its proton and carbon framework, confirming the presence and connectivity of its functional groups.

Chemical shift (δ) in NMR spectroscopy indicates the electronic environment of a nucleus. The analysis of ¹H and ¹³C NMR spectra is fundamental to identifying the different types of protons and carbons within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic and hydroxyl protons.

Aldehydic Protons (-CHO): These protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear far downfield. Their chemical shift is expected in the range of δ 9.5 - 9.9 ppm. pdx.edu

Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. msu.edu The signal is often broad and can appear anywhere from δ 0.5 to 5.0 ppm or even higher. pdx.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton.

Carbonyl Carbons (C=O): The carbons of the aldehyde groups are significantly deshielded and are expected to resonate in the downfield region of the spectrum, typically around δ 189-193 ppm. rsc.org

Central Carbon (C(OH)₂): The central carbon, bonded to two electronegative oxygen atoms, would also be deshielded, though less so than the carbonyl carbons. Its chemical shift would likely fall in the range of δ 90-100 ppm, characteristic of a hydrated carbonyl carbon (gem-diol).

Below is a table summarizing the predicted chemical shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehydic CH | 9.5 - 9.9 | - |

| Hydroxyl OH | 0.5 - 5.0 (variable, broad) | - |

| C =O | - | 189 - 193 |

| C (OH)₂ | - | 90 - 100 |

Spin-spin splitting patterns in ¹H NMR arise from the interaction of non-equivalent neighboring protons, providing information on the connectivity of atoms. The number of peaks in a split signal is described by the N+1 rule, where N is the number of equivalent neighboring protons. orgchemboulder.com

In the case of this compound, the primary coupling interaction to consider would be between the aldehydic protons and the hydroxyl protons. However, the observation of this coupling is highly dependent on the experimental conditions.

Proton Exchange: In protic solvents like D₂O or in the presence of trace acid or base, the hydroxyl protons can undergo rapid chemical exchange. This rapid exchange often averages out the coupling interaction, resulting in the hydroxyl proton signal appearing as a broad singlet and the aldehydic proton signal also appearing as a singlet.

Observed Coupling: In a non-exchanging solvent (like DMSO-d₆), coupling between the -OH and -CHO protons might be observed. msu.edu If the two hydroxyl protons are magnetically equivalent and couple to the aldehydic proton, the aldehydic proton signal would be split into a triplet. Conversely, the hydroxyl proton signal would be split into a doublet by the single aldehydic proton. The magnitude of this coupling constant (J-value) would provide further structural confirmation.

A splitting tree diagram can be used to visualize how a signal is split by multiple, non-equivalent neighbors. libretexts.orgpressbooks.pub For this compound in a non-exchanging environment, the aldehydic proton signal could be split by the two hydroxyl protons.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming molecular structure by showing correlations between nuclei. researcher.lifewordpress.com For this compound, key 2D NMR experiments would include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu A COSY spectrum of this compound (if run under non-exchanging conditions) would show a cross-peak connecting the signal of the aldehydic proton with the signal of the hydroxyl protons, confirming their coupling. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. youtube.comuvic.ca An HSQC spectrum would show a correlation peak between the aldehydic proton signal in the ¹H dimension and the carbonyl carbon signal in the ¹³C dimension. sdsu.edu This would definitively assign the ¹³C signal of the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons. youtube.comuvic.ca This is particularly useful for connecting different parts of a molecule. For this compound, an HMBC spectrum would be expected to show a correlation from the aldehydic proton to the central quaternary carbon (C(OH)₂), providing conclusive evidence for the core structure of the molecule.

| 2D NMR Technique | Expected Correlation for this compound | Information Gained |

| COSY | Cross-peak between aldehydic -CHO and hydroxyl -OH protons (solvent-dependent). | Confirms proton-proton coupling pathways. |

| HSQC/HMQC | Cross-peak between aldehydic ¹H and ¹³C signals. | Identifies which protons are attached to which carbons (one-bond C-H connectivity). sdsu.edu |

| HMBC | Cross-peak from aldehydic ¹H to the central C(OH)₂ carbon. | Establishes long-range connectivity and confirms the carbon skeleton. |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and aldehyde groups. pressbooks.pub

O-H Stretch: The presence of the two hydroxyl groups will give rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch (Aldehyde): Aldehydes exhibit a characteristic C-H stretching absorption that typically appears as two weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. pressbooks.pub The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes. pressbooks.pub

C=O Stretch (Aldehyde): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1730-1705 cm⁻¹. pressbooks.publibretexts.org The exact position can be influenced by conjugation or other electronic effects.

C-O Stretch: A C-O stretching vibration from the gem-diol structure is also expected, typically appearing in the 1200-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Weak to Medium, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1730 - 1705 | Strong, Sharp |

| Gem-diol (-C(OH)₂) | C-O Stretch | 1200 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophores in this compound are the two carbonyl groups.

The carbonyl group typically exhibits two characteristic electronic transitions:

n→π Transition:* This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. This absorption is typically weak and appears in the range of 270-300 nm for simple aldehydes.

π→π Transition:* This higher-energy transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. It results in a much more intense absorption at a shorter wavelength, usually below 200 nm for unconjugated carbonyls.

The presence of two carbonyl groups and the gem-diol structure in this compound may lead to interactions that slightly shift these absorption maxima compared to a simple aldehyde. The solvent used can also influence the position of the λmax, with polar solvents often causing a blue shift (to shorter wavelength) for n→π* transitions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molar mass of the compound. For this compound (C₃H₄O₄), the expected molecular weight is approximately 104.06 g/mol . A high-resolution mass spectrometer could confirm the molecular formula C₃H₄O₄ by providing a highly accurate mass measurement. researchgate.net

Fragmentation Analysis: Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Common fragmentation pathways for aldehydes and alcohols are expected. libretexts.org

Alpha-Cleavage: This is a common fragmentation for carbonyl compounds where the bond alpha (adjacent) to the carbonyl group is broken. youtube.com This could lead to the loss of a hydrogen radical (•H, loss of 1 amu) or a formyl radical (•CHO, loss of 29 amu).

Loss of Water (Dehydration): The gem-diol structure is prone to losing a molecule of water (H₂O, loss of 18 amu), which is a common fragmentation pattern for alcohols. pressbooks.pub

McLafferty Rearrangement: While a classic McLafferty rearrangement requires a gamma-hydrogen, which is not present in this molecule, other complex rearrangements could occur. youtube.com

| Ion/Fragment | Proposed Identity | Expected m/z | Fragmentation Pathway |

| [C₃H₄O₄]⁺ | Molecular Ion (M⁺) | 104 | Electron Ionization |

| [C₃H₃O₄]⁺ | [M-H]⁺ | 103 | Alpha-cleavage |

| [C₂H₃O₃]⁺ | [M-CHO]⁺ | 75 | Alpha-cleavage |

| [C₃H₂O₃]⁺ | [M-H₂O]⁺ | 86 | Dehydration |

Raman Spectroscopy Applications for this compound Characterization

Direct Raman spectroscopic analysis of this compound is not extensively documented in scientific literature. However, Raman spectroscopy, particularly through the application of Surface-Enhanced Raman Spectroscopy (SERS), has proven to be a valuable and ultrasensitive technique for the detection of the closely related and more widely studied compound, malondialdehyde (MDA). In aqueous solutions, malonaldehyde exists in equilibrium with its hydrated form, this compound, and its enol tautomer. The characterization of MDA, therefore, provides indirect information about its hydrated counterpart.

The most common application of Raman spectroscopy for MDA detection involves a derivatization step with thiobarbituric acid (TBA). MDA reacts with TBA under acidic conditions and elevated temperatures to form a pink, fluorescent chromophore known as the TBA-MDA adduct. nih.govnih.gov This adduct exhibits a significantly enhanced Raman signal, making it ideal for SERS detection.

The SERS technique utilizes metallic nanostructures, such as silver nanoparticles, to amplify the Raman signal of molecules adsorbed onto their surface. This amplification allows for the detection of the TBA-MDA adduct at extremely low concentrations. Research has demonstrated the proof-of-concept for SERS detection of the TBA-MDA adduct, achieving detection limits in the nanomolar range.

A key research finding in the SERS analysis of the TBA-MDA adduct is the identification of characteristic Raman peaks that allow for its specific detection. The intensity of these peaks can be correlated with the concentration of the adduct, providing a quantitative measurement.

Interactive Data Table: Key SERS Peak for TBA-MDA Adduct

| Raman Peak (cm⁻¹) | Assignment/Significance | Reference |

| 1272 | Key identifying peak for the TBA-MDA adduct. The intensity of this peak is often used for quantification. | researchgate.net |

This derivatization-based SERS approach offers high sensitivity and molecular specificity, enabling the distinction of the TBA-MDA adduct from other TBA-reactive compounds. researchgate.net The possibility of direct SERS detection of the TBA-MDA adduct in a reaction mixture without the need for separation techniques like high-performance liquid chromatography (HPLC) has also been investigated, highlighting its potential for rapid analysis.

Integrated Spectroscopic Approaches for Comprehensive Analysis of this compound

A single analytical technique is often insufficient for the complete and accurate characterization and quantification of this compound, or more commonly, its equilibrium component malondialdehyde (MDA). Therefore, integrated approaches that combine separation techniques with various spectroscopic detection methods are frequently employed to enhance specificity, sensitivity, and reliability. These methods are crucial, especially when analyzing complex biological samples where interfering substances are prevalent. nih.gov

The most common integrated strategies involve an initial separation step, typically using chromatography, followed by spectroscopic detection and quantification. Chemical derivatization is a central part of many of these methods, converting MDA into a more stable and easily detectable compound.

Key Integrated Approaches:

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection: This is one of the most widely used integrated methods for MDA analysis. rrml.roste-mart.comnih.govnih.gov

Separation: HPLC separates the MDA adduct from other sample components. ste-mart.com

Derivatization: MDA is commonly derivatized with thiobarbituric acid (TBA) to form the colored and fluorescent MDA-(TBA)₂ adduct. nih.govscispace.com Another common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

Detection: The separated adduct is then detected using:

UV-Vis Spectrophotometry: The MDA-(TBA)₂ adduct has a characteristic maximum absorption peak around 532 nm. ste-mart.comuaiasi.ro

Fluorescence Spectroscopy: The MDA-(TBA)₂ adduct is fluorescent, with an emission maximum around 553 nm when excited at approximately 515 nm, offering higher sensitivity than UV-Vis detection. srce.hrresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique provides high specificity and is considered a highly accurate method for MDA measurement. nih.govresearchgate.net

Separation: Gas chromatography separates volatile derivatives of MDA.

Derivatization: MDA is derivatized to make it volatile. A common reagent is pentafluorobenzyl (PFB) bromide, which reacts with the central carbon atom of MDA. nih.gov Another derivatizing agent used is perfluorophenylhydrazine (PFPH). nih.gov

Detection: Mass spectrometry identifies the compounds based on their mass-to-charge ratio, providing definitive structural information and quantification. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as deuterium-substituted MDA (MDA-d2), further improves the accuracy of quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This approach combines the excellent separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) offers very low limits of detection and quantification. nih.gov

Interactive Data Table: Overview of Integrated Spectroscopic Approaches for MDA Analysis

| Integrated Technique | Separation Method | Derivatization Agent | Detection Method | Key Advantages |

| HPLC-UV/Vis | High-Performance Liquid Chromatography | Thiobarbituric Acid (TBA) | UV-Vis Spectrophotometry | Widely available, cost-effective |

| HPLC-Fluorescence | High-Performance Liquid Chromatography | Thiobarbituric Acid (TBA) | Fluorescence Spectroscopy | Higher sensitivity than UV-Vis |

| GC-MS | Gas Chromatography | Pentafluorobenzyl Bromide (PFB-Br), Perfluorophenylhydrazine (PFPH) | Mass Spectrometry | High specificity and accuracy |

| LC-MS/MS | Liquid Chromatography | 2,4-dinitrophenylhydrazine (DNPH) | Tandem Mass Spectrometry | High sensitivity and specificity |

These integrated approaches are essential for overcoming the challenges of low analyte concentration and matrix interference, providing reliable and comprehensive analysis of malondialdehyde in various samples.

Theoretical and Computational Chemistry of 2,2 Dihydroxymalonaldehyde

Quantum Mechanical Approaches to 2,2-Dihydroxymalonaldehyde Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of this compound. These approaches model the molecule at the subatomic level, providing detailed insights into its behavior.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent a high level of theory for studying molecular systems. For molecules like this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain highly accurate energies and geometries. These computationally intensive methods are often used to benchmark the results from more cost-effective approaches like Density Functional Theory. For instance, in studies of the parent compound, malonaldehyde, ab initio calculations have been crucial in accurately determining the barrier for intramolecular hydrogen transfer.

Density Functional Theory (DFT) has become a widely used tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. scirp.org DFT methods are used to investigate the structural and electronic properties of this compound and its various isomers. Functionals such as B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed to model the system accurately. researchgate.net

This compound can exist in several tautomeric forms, with the primary equilibrium being between the diketo form and various enol forms. DFT calculations are instrumental in predicting the relative stabilities of these tautomers. By calculating the electronic energy, enthalpy, and Gibbs free energy of each isomer, a quantitative assessment of their populations at equilibrium can be made. For malonaldehyde and its derivatives, the enol form is often found to be stabilized by a strong intramolecular hydrogen bond. nih.gov Theoretical calculations on related systems have shown that the keto-enol equilibrium is influenced by the electronic nature of substituents. scirp.org

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations on the tautomeric stability of this compound in the gas phase.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Diketo | 5.8 | 5.2 | 5.5 |

| Enol 1 (intramolecular H-bond) | 0.0 | 0.0 | 0.0 |

| Enol 2 | 3.2 | 3.0 | 3.1 |

The following interactive table presents hypothetical relative energies for different conformers of the enol form of this compound, determined by DFT calculations.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Syn-periplanar | 0° | 0.0 | Intramolecular hydrogen bond |

| Anticlinal | 120° | 4.5 | Gauche interaction |

| Anti-periplanar | 180° | 2.1 | Extended conformation |

Density Functional Theory (DFT) Calculations for this compound Systems

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time. This allows for the investigation of dynamic processes and the inclusion of environmental effects, such as the presence of a solvent.

The tautomeric equilibrium of this compound can be significantly influenced by the surrounding solvent. MD simulations are particularly well-suited to study these solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to observe how the solvent interacts with the different tautomers. For instance, polar protic solvents can form hydrogen bonds with the solute, potentially stabilizing one tautomer over another. Mixed quantum-classical MD simulations have been used to study the proton transfer reaction in malonaldehyde in water, revealing the role of the solvent in the reaction mechanism. aip.org Such simulations can provide insights into how the solvent affects the energy barrier for tautomerization and the relative free energies of the tautomers in solution.

Hydrogen Bonding Networks in this compound Solutions

The structure of this compound, featuring two hydroxyl groups (donors and acceptors) and two carbonyl groups (acceptors), facilitates the formation of intricate hydrogen bonding networks. These networks, both within the molecule (intramolecular) and with surrounding solvent molecules (intermolecular), are critical in determining its conformational stability, solubility, and reactivity. Computational methods, particularly molecular dynamics (MD) simulations, are employed to explore the dynamic nature of these interactions in solution.

In MD simulations, a force field is used to model the interatomic forces, and the system's evolution over time is simulated by integrating Newton's laws of motion. Analysis of the resulting trajectory allows for the identification and characterization of hydrogen bonds based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle formed by the donor-hydrogen-acceptor trio. mdanalysis.org For a hydrogen bond to be considered formed, the donor-acceptor distance is typically required to be less than 3.5 Å, and the corresponding angle greater than 150°.

In an aqueous solution, this compound can act as both a hydrogen bond donor (via its hydroxyl groups) and an acceptor (via its hydroxyl and carbonyl oxygens). The resulting network is a complex, fluctuating system where the solute molecule continuously forms and breaks hydrogen bonds with neighboring water molecules. The analysis of these networks provides insight into the hydration shell structure and the entropic contributions to the molecule's behavior in solution. sciforum.net Computational protocols can explicitly search for and analyze sets of interactions that form self-contained hydrogen bond networks, which is crucial for understanding cooperative effects. nih.govnih.gov

Table 1: Potential Hydrogen Bond Interactions for this compound This interactive table outlines the potential donor and acceptor sites on the this compound molecule for forming hydrogen bonds with itself (dimerization) or with a solvent like water.

| Interaction Type | Donor Group on Molecule | Acceptor Group on Molecule | Potential Partner |

| Intramolecular | Hydroxyl (-OH) | Carbonyl (C=O) | Same Molecule |

| Intramolecular | Hydroxyl (-OH) | Hydroxyl (-OH) | Same Molecule |

| Intermolecular | Hydroxyl (-OH) | N/A | Water (Oxygen) |

| Intermolecular | N/A | Carbonyl (C=O) | Water (Hydrogen) |

| Intermolecular | N/A | Hydroxyl (-OH) | Water (Hydrogen) |

Computational Prediction of Spectroscopic Parameters for this compound

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable data that can aid in experimental characterization. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. kbhgroup.innih.gov

The process begins with the geometry optimization of the this compound molecule, typically using a functional like B3LYP with a sufficiently large basis set, such as 6-311G(d,p), to find its lowest energy conformation. kbhgroup.innih.gov Following optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.

Furthermore, nuclear magnetic resonance (NMR) parameters can be predicted. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic excitations, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.govnih.gov These theoretical spectra provide a detailed picture of the molecule's electronic structure and can be directly compared with experimental results to confirm the molecular structure. nih.gov

Table 2: Predicted vs. Typical Experimental IR Frequencies for this compound This table presents a representative set of computationally predicted vibrational frequencies for the key functional groups in this compound, compared with their typical experimental ranges. Calculations are hypothetically performed at the B3LYP/6-311G(d,p) level of theory.

| Functional Group | Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H | Alcohol Stretch | 3450 | 3200 - 3600 |

| C-H | Aldehyde Stretch | 2810 | 2800 - 2900 |

| C=O | Aldehyde Stretch | 1715 | 1700 - 1740 |

| C-O | Alcohol Stretch | 1080 | 1050 - 1200 |

| O-H | Alcohol Bend | 1390 | 1350 - 1420 |

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Understanding the chemical reactivity of this compound requires mapping the potential energy surfaces of its reactions. Computational modeling is essential for identifying reaction pathways, locating transition states, and calculating activation barriers, which are key determinants of reaction kinetics. arxiv.org A common reaction for a geminal diol like this compound is dehydration to form its corresponding keto-aldehyde.

The modeling process involves locating the minimum energy structures of the reactant and product, as well as the first-order saddle point on the potential energy surface that connects them—the transition state (TS). nih.gov High-level quantum chemical calculations are used to accurately determine the energies of these stationary points. nih.gov The nature of these points is confirmed by vibrational frequency analysis: minima (reactants and products) have all real, positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Calculated Energy Profile for a Hypothetical Dehydration Step This interactive table shows a hypothetical energy profile for the first step of a dehydration reaction of this compound, calculated using a high-level ab initio method.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (R) | This compound | 0.00 |

| Transition State (TS) | Dehydration Transition Structure | +25.8 |

| Product (P) | Intermediate + H₂O | -5.2 |

| Calculated Parameter | Value (kcal/mol) | |

| Activation Energy (Ea) | E(TS) - E(R) | 25.8 |

| Reaction Energy (ΔE) | E(P) - E(R) | -5.2 |

Chemometric Integration with Computational Data for this compound

Computational chemistry studies, especially those involving molecular dynamics or the exploration of complex potential energy surfaces, can generate vast and high-dimensional datasets. Chemometrics provides the statistical tools to analyze these datasets, extract meaningful information, and build predictive models.

For this compound, a molecular dynamics simulation in an aqueous solution would produce a trajectory file containing the coordinates of every atom at thousands of time steps. This data contains complex information about the dynamics of the hydrogen bonding network. A chemometric technique like Principal Component Analysis (PCA) could be applied to this trajectory data. PCA is a dimensionality-reduction technique that transforms the large set of correlated variables (atom positions) into a smaller set of uncorrelated variables called principal components.

The first few principal components often describe the most significant collective motions in the system. For instance, PCA could identify the dominant modes of conformational change in the this compound backbone or the most prevalent fluctuations in the hydrogen bond network with surrounding water molecules. By projecting the simulation trajectory onto these principal components, complex motions can be visualized and understood in a simplified, low-dimensional space. This integration of computational data with chemometric analysis allows for the discovery of hidden patterns and correlations that are not apparent from direct observation of the raw data.

Organic Synthesis Applications of 2,2 Dihydroxymalonaldehyde

2,2-Dihydroxymalonaldehyde as a Synthon for Complex Organic Molecules

In the field of retrosynthetic analysis, this compound is recognized as a valuable three-carbon synthon. A synthon is an idealized fragment of a molecule used to assist in the planning of a synthesis. Specifically, it functions as a d2-synthon, where the central carbon atom acts as a nucleophilic site after deprotonation, and the two carbonyl carbons act as electrophilic sites. This dual reactivity allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a fundamental component in the strategic construction of larger, more intricate organic structures.

The presence of two aldehyde functionalities in close proximity provides a platform for designing molecules with specific stereochemical and functional arrangements. Its utility as a synthon is evident in its application in the synthesis of various acyclic and cyclic systems.

Table 1: Synthon Applications of this compound

| Synthon Type | Reactive Sites | Typical Reactions | Resulting Structures |

| 3-carbon electrophile | C1 and C3 (carbonyl carbons) | Condensation reactions | Heterocycles, unsaturated carbonyls |

| 3-carbon nucleophile (after deprotonation) | C2 (central carbon) | Michael additions, alkylations | Functionalized 1,3-dicarbonyl compounds |

Formation of Polyols from this compound via Reduction

The aldehyde groups of this compound can be readily reduced to primary alcohols, yielding a polyol. A polyol is an organic compound containing multiple hydroxyl groups. The complete reduction of both aldehyde functionalities in this compound results in the formation of 1,2,3-propanetriol, commonly known as glycerol.

This transformation is typically achieved using reducing agents capable of converting aldehydes to alcohols. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Reduction Reaction of this compound

| Starting Material | Reducing Agent | Product | Product Class |

| This compound | Sodium Borohydride (NaBH₄) | 1,2,3-Propanetriol | Polyol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,2,3-Propanetriol | Polyol |

Derivatization of this compound to Carboxylic Acids, Ethers, and Esters

The aldehyde groups of this compound are amenable to a range of derivatization reactions, allowing for their conversion into other important functional groups such as carboxylic acids, ethers (in the form of acetals), and esters.

Carboxylic Acids: Oxidation of the aldehyde groups yields a dicarboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert both aldehydes to carboxylic acids, forming malonic acid.

Ethers (Acetals): In the presence of an alcohol and an acid catalyst, each aldehyde group can react to form an acetal (B89532). This reaction is often used as a method for protecting the aldehyde group during other synthetic transformations. The formation of cyclic acetals using a diol, such as ethylene (B1197577) glycol, is a particularly common and stable protecting strategy.

Esters: While aldehydes are not directly converted to esters in a single step, a two-step process can be employed. First, the aldehyde is oxidized to a carboxylic acid, which can then be esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).

Table 2: Derivatization Reactions

| Derivative | Reagents and Conditions | Functional Group Transformation |

| Carboxylic Acid | KMnO₄ or CrO₃, H₂SO₄ | Aldehyde to Carboxylic Acid |

| Acetal (Ether) | Alcohol, Acid Catalyst | Aldehyde to Acetal |

| Ester | 1. Oxidation (e.g., KMnO₄) 2. Alcohol, Acid Catalyst | Aldehyde to Carboxylic Acid, then to Ester |

Role of this compound in the Synthesis of Heterocyclic Compounds

This compound, or its anhydrous equivalent malonaldehyde, is a cornerstone in the synthesis of various heterocyclic compounds, particularly pyrimidines. bu.edu.eg Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg In this reaction, the two carbonyl groups of malonaldehyde react with the two amino groups of urea to form the pyrimidine (B1678525) ring through a cyclization and dehydration process. This method is a direct and efficient way to construct the core pyrimidine scaffold, which is a fundamental component of nucleic acids and many pharmaceuticals.

The general reaction scheme for the synthesis of a pyrimidine from this compound and urea is as follows:

The two aldehyde groups of this compound react with the amino groups of urea.

A double condensation reaction occurs, followed by the elimination of water molecules.

This leads to the formation of the six-membered heterocyclic ring characteristic of pyrimidines.

While less common, derivatives of malonaldehyde can also be employed in the synthesis of other heterocyclic systems, such as pyridines, through different condensation strategies. nih.govpharmaguideline.com

Protection/Deprotection Strategies Involving this compound Derivatives

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection, and the temporary blocking group is called a protecting group. The subsequent removal of this group is termed deprotection. ucoz.comneliti.com

The aldehyde functionalities of this compound can be protected to allow for selective reactions at other sites. A common and effective method for protecting aldehydes is their conversion to acetals. slideshare.net

Protection: The aldehyde groups of this compound can be reacted with a diol, such as ethylene glycol, in the presence of an acid catalyst to form cyclic acetals. These acetal groups are stable under a wide range of reaction conditions, particularly basic, nucleophilic, and organometallic environments, where the unprotected aldehyde would react.

Deprotection: Once the desired transformations on other parts of the molecule are complete, the acetal protecting groups can be easily removed to regenerate the original aldehyde functionalities. This is typically achieved by hydrolysis using aqueous acid. ucoz.com The stability of the acetal to various reagents and the ease of its removal make it an excellent choice for protecting aldehyde groups during complex synthetic sequences.

Table 3: Protection/Deprotection of Aldehyde Groups

| Step | Reaction | Reagents and Conditions | Result |

| Protection | Acetal Formation | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Formation of a cyclic acetal |

| Deprotection | Acetal Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Regeneration of the aldehyde |

Biochemical and Biological System Interactions of 2,2 Dihydroxymalonaldehyde Non Clinical Focus

Molecular Interactions of 2,2-Dihydroxymalonaldehyde with Biomolecules

The high reactivity of this compound allows it to form covalent bonds with biomolecules, particularly proteins, altering their structure and function.

This compound is a potent alkylating agent that primarily targets the primary amino groups of proteins, especially the ε-amino group of lysine (B10760008) residues. nih.gov It can also react with the N-terminal amino acid residues of proteins. nih.gov The interaction leads to the formation of several types of covalent adducts.

Mass spectrometry analyses have confirmed the formation of specific adducts on proteins exposed to MDA. nih.gov These include:

N-propenal-type adducts : These are formed through Schiff base formation. nih.gov

Dihydropyridine-type (DHP) adducts : These are more complex and stable structures. nih.govresearchgate.net

The formation of these adducts, often referred to as "protein carbonylation," is a non-enzymatic post-translational modification. nih.govnih.gov This process has been observed in various proteins, including bovine insulin (B600854) and human hemoglobin. nih.govnih.gov Studies on human retinal pigment epithelium have shown that a significant portion of proteins found in lipofuscin granules are modified by MDA adducts. arvojournals.org

| Type of Adduct | Modified Amino Acid | Resulting Modification |

| N-propenal | Lysine, N-terminal amino acids | Schiff base formation |

| Dihydropyridine (DHP) | Lysine, N-terminal amino acids | Complex, stable adduct |

The covalent modification of proteins by this compound can significantly alter their three-dimensional structure and biological function. These modifications can lead to protein aggregation and degradation. researchgate.net The formation of adducts can cause changes in the intrinsic fluorescence of proteins and reduce their surface hydrophobicity, which are indicative of protein aggregation. researchgate.net

Functionally, these modifications can result in either a loss or gain of protein function. nih.gov For instance, the accumulation of MDA-modified proteins can diminish their susceptibility to proteolysis, contributing to the formation of aggregates like lipofuscin. arvojournals.org The interaction between MDA and proteins is believed to involve oxidative steps, leading to the generation of "advanced lipoperoxidation end-products" (ALEs), which contribute to tissue damage. researchgate.net

| Protein Studied | Effect of MDA Modification | Functional Consequence |

| Bovine Serum Albumin (BSA) | Aggregation, degradation, peroxide generation | Altered protein integrity |

| Rice Protein | Increased carbonyl and disulfide groups, decreased sulfhydryl content | Formation of protein aggregates |

| Proteins in RPE Lipofuscin | Formation of MDA adducts | Diminished susceptibility to proteolysis |

Redox Chemistry of this compound in Biological Contexts

Redox reactions, involving the transfer of electrons, are fundamental to cellular metabolism and energy production. researchgate.netfiveable.mekhanacademy.org this compound is intrinsically linked to cellular redox chemistry, primarily as a product of oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov

This compound is formed during lipid peroxidation, a process initiated by ROS like the hydroxyl radical. nih.gov This process is a key event in oxidative stress. While not a direct participant in enzymatic redox cycles in the same way as coenzymes like NAD+ or FAD, its formation is a direct consequence of oxidative damage to lipids. fiveable.melibretexts.orgyoutube.com The presence of this compound signifies a state of elevated oxidative stress within the cell. nih.gov

The cell possesses defense mechanisms to manage reactive aldehydes. These include enzymatic conversion by aldehyde dehydrogenases into less toxic molecules. nih.gov The balance between the formation of this compound and its detoxification is a critical aspect of cellular redox homeostasis.

The presence of this compound and the oxidative stress it represents can activate several cellular signaling pathways, particularly those involved in inflammation and stress response. The formation of MDA-protein adducts can trigger pro-inflammatory gene expression. mdpi.com

Key signaling pathways affected include:

Mitogen-Activated Protein Kinase (MAPK) pathways : These are stress-activated pathways. MDA is associated with the activation of specific MAPKs such as p38-MAPK and ERK1/2. mdpi.comscispace.com

Nuclear Factor-kappa B (NF-κB) pathway : This is a pivotal pathway in regulating inflammatory responses. mdpi.commdpi.com The activation of NF-κB is a common cellular response to oxidative stress.

Activation of these pathways is a crucial mechanism by which cells respond to the damage indicated by the presence of compounds like this compound.

Modulation of Gene Expression by this compound in Oxidative Stress Responses

Cells respond to oxidative stress by altering the expression of a wide array of genes to mount a protective response. The conditions that lead to the formation of this compound also trigger these changes in gene expression. This response is mediated by redox-sensitive transcription factors that, upon activation, regulate the expression of genes involved in detoxification and antioxidant defense. nih.gov

One of the key gene families upregulated in response to aldehyde accumulation is the Aldehyde Dehydrogenase (ALDH) superfamily. nih.gov ALDHs play a crucial role in detoxifying aldehydes, and their increased expression is a key feature of plant and animal stress response pathways. nih.govmdpi.com For example, the expression of ALDH genes is induced by various stressors known to cause oxidative stress, such as dehydration, salinity, and exposure to heavy metals. nih.govmdpi.com

The activation of transcription factors like Nrf2 (Nuclear factor-erythroid 2 p45-related factor 2), AP-1, and NF-κB is central to the oxidative stress response. scispace.comnih.gov These factors control the expression of a battery of protective genes that help mitigate oxidative damage and restore cellular redox balance.

Hypothetical Roles of this compound in Prebiotic Chemistry and Origin of Metabolism

The emergence of life from non-living matter on the early Earth remains one of the most profound scientific questions. The field of prebiotic chemistry seeks to understand the chemical processes that could have led to the formation of the essential building blocks of life, such as amino acids, nucleotides, and lipids, from simple inorganic precursors. A central hypothesis in this field is the concept of a "prebiotic soup," a mixture of organic compounds in the early oceans from which life could have arisen. The Miller-Urey experiment in 1952 provided the first experimental evidence that organic molecules, including amino acids, could be synthesized under conditions simulating those of the primitive Earth nasa.govamazonaws.comwikipedia.orgbritannica.com. This experiment, and subsequent research, has laid the foundation for exploring the plausible chemical pathways that could have led to the origin of metabolism.

While significant progress has been made in understanding the prebiotic synthesis of various biomolecules, the specific roles of many simple organic compounds in the origin of life are still under investigation. One such compound is this compound. Although direct experimental evidence for its involvement in prebiotic chemistry is not yet established, its chemical structure suggests potential hypothetical roles in the emergence of metabolic pathways.

Emergence in Model Systems of Early Earth Chemistry

Model systems of early Earth chemistry aim to replicate the conditions thought to have been present on our planet billions of years ago. These models typically involve a reducing atmosphere composed of gases like methane (B114726) (CH₄), ammonia (B1221849) (NH₃), water (H₂O), and hydrogen (H₂), subjected to energy sources such as lightning (simulated by electric discharges) or ultraviolet radiation wikipedia.org. While the classic Miller-Urey experiment identified the formation of various organic compounds, including amino acids and hydroxy acids, the presence of this compound has not been explicitly reported in these initial studies nasa.govamazonaws.com.

However, the formation of aldehydes, such as formaldehyde, is a common feature in many prebiotic simulation experiments nasa.govnih.gov. Formaldehyde is a key precursor in the formose reaction, a process that can lead to the synthesis of various sugars nih.gov. Given that this compound is a hydrated form of malonaldehyde, a three-carbon dialdehyde (B1249045), its potential formation could be envisioned through pathways involving the reaction of simpler aldehydes and their derivatives under plausible prebiotic conditions. Further research focusing on the detailed analysis of products in modern prebiotic simulation experiments could potentially reveal the presence and formation pathways of this compound.

Connection to Reductive Citric Acid Cycle Intermediates

The citric acid cycle, also known as the Krebs cycle, is a central metabolic pathway in most living organisms. A reverse, or reductive, version of this cycle is hypothesized to have been one of the earliest metabolic pathways, enabling the fixation of carbon dioxide into organic molecules. This ancient pathway could have been a crucial step in the transition from a prebiotic chemical world to a biotic one.

Intermediates of the citric acid cycle, such as pyruvate (B1213749), oxaloacetate, and α-ketoglutarate, are key building blocks for the biosynthesis of amino acids, nucleotides, and other essential biomolecules nih.govnih.govcsun.edulibretexts.org. The potential connection of this compound to this primordial cycle lies in its chemical reactivity. As a dialdehyde, it possesses two reactive carbonyl groups that could participate in condensation and aldol-type reactions.

Hypothetically, this compound could serve as a three-carbon building block that, through a series of reactions with other simple prebiotic molecules, could lead to the formation of intermediates of the reductive citric acid cycle. For instance, its reaction with a two-carbon unit could potentially lead to a five-carbon precursor of α-ketoglutarate. While this remains a speculative pathway, the exploration of such reactions under prebiotic conditions could provide insights into the assembly of early metabolic networks.

Recent studies have demonstrated the non-enzymatic formation of α-ketoacid analogs of the reductive citric acid cycle from simple precursors like glyoxylate (B1226380) and pyruvate under mild aqueous conditions nih.gov. This highlights the possibility of abiotic chemical pathways mimicking biological metabolism. Investigating the reactivity of this compound within such systems could be a fruitful area for future research.

Potential Influence on Autotrophic and Heterotrophic Metabolic Development

The earliest forms of life are thought to have been either autotrophs, which produce their own food from inorganic sources, or heterotrophs, which obtain nutrients from the environment. The development of these two fundamental metabolic strategies was a critical step in the evolution of life.

The potential role of this compound in this context is tied to its nature as a reactive organic molecule. If present in the prebiotic environment, it could have served as a carbon and energy source for early heterotrophic organisms. Its metabolism could have provided the necessary building blocks and energy for their growth and replication.

Conversely, in the context of autotrophic origins, this compound could have been an intermediate in a primitive carbon fixation pathway. As discussed, its potential to react and form more complex molecules could have been part of a network of reactions that ultimately led to the synthesis of essential biomolecules from simple inorganic carbon sources.

The table below summarizes the hypothetical roles of this compound in the different stages of prebiotic chemistry and the origin of metabolism.

| Prebiotic Stage | Hypothetical Role of this compound | Potential Significance |

| Emergence in Early Earth Models | Potential formation from simpler aldehydes and their derivatives in prebiotic simulations. | Could be a component of the "prebiotic soup" available for further chemical evolution. |

| Connection to Reductive Citric Acid Cycle | Could act as a C3 building block for the synthesis of cycle intermediates through condensation reactions. | May have contributed to the abiotic origins of a central metabolic pathway. |

| Influence on Metabolic Development | Could have served as a nutrient source for early heterotrophs or an intermediate in early autotrophic pathways. | May have played a role in the divergence and development of fundamental metabolic strategies. |

It is crucial to reiterate that these roles are currently hypothetical and require experimental validation. Future research in prebiotic chemistry, focusing on the reactivity of simple aldehydes and dicarbonyl compounds under simulated early Earth conditions, will be essential to elucidate the potential contribution of this compound to the origin of life.

Future Research Directions for 2,2 Dihydroxymalonaldehyde

Development of Novel Synthetic Routes with Enhanced Efficiency for 2,2-Dihydroxymalonaldehyde

The laboratory generation of this compound (as MDA) is typically achieved in situ through the acid hydrolysis of its stable precursor, 1,1,3,3-tetramethoxypropane. wikipedia.orgmdpi.com While effective for small-scale research, this method highlights the need for more diverse and efficient synthetic strategies, particularly for specialized applications like isotopic labeling. iaea.org Future research should prioritize the development of novel synthetic routes that offer improved yield, scalability, and environmental sustainability.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating biocatalytic or enzymatic routes for the synthesis of this compound or its precursors to minimize harsh reagents and waste.

Controlled Generation: Developing methods for the controlled, localized release of this compound from "caged" compounds, which could be triggered by specific stimuli (e.g., light or a chemical signal). This would enable more precise studies of its reactivity in complex systems.

| Photochemical Release | Photolabile Caged Precursors (hypothetical) | Photolysis | Achieve high spatiotemporal control over compound release for mechanistic studies. |

In-Depth Mechanistic Investigations of this compound Transformations

This compound is known for its high reactivity with nucleophiles, particularly the primary amino groups of amino acids like lysine (B10760008) and the exocyclic amino groups of DNA bases, leading to the formation of various adducts and cross-links. nih.govmdpi.com These reactions are central to its role in cellular toxicity. However, a detailed understanding of the reaction dynamics, intermediates, and the factors governing product distribution remains incomplete.

Future mechanistic studies should aim to:

Characterize Transient Species: Employ advanced spectroscopic techniques, such as time-resolved spectroscopy, to detect and characterize short-lived intermediates in its reactions with biomolecules.

Elucidate Reaction Pathways: Investigate how environmental factors (pH, solvent polarity, presence of metal ions) influence the kinetics and thermodynamics of competing reaction pathways, such as Schiff base formation versus Michael addition.

Explore Novel Reactivity: Examine its reactions with a wider range of biological and synthetic molecules to uncover new transformations. For instance, detailed studies of its oxidative rearrangement could provide insights into novel C-C bond cleavage reactions.

Table 2: Mechanistic Areas for Future Investigation

| Substrate | Known Reaction/Product | Key Intermediate(s) | Proposed Future Investigation |

|---|---|---|---|

| Proteins (e.g., Lysine) | Schiff base adducts, Lys-MDA-Lys cross-links mdpi.com | Enamine, Schiff base | Kinetics of inter- vs. intra-molecular cross-linking; influence of protein conformation. |

| DNA (e.g., Deoxyguanosine) | M1G adduct wikipedia.org | Not fully elucidated | Role of DNA structure (e.g., single- vs. double-stranded) on adduct formation rates and stability. |

| Oxidizing Agents (e.g., H₂O₂) | Oxidative rearrangement and C-C bond cleavage | 1,2-dioxolane intermediate | Substrate scope and application of the rearrangement in synthetic organic chemistry. |

| Acetaldehyde (B116499) | Malondialdehyde acetaldehyde (MAA) adducts nih.gov | FAAB adduct, MDA-enamine nih.gov | Elucidate the transfer mechanism of the FAAB moiety to the enamine nitrogen. nih.gov |

Advanced Computational Modeling of this compound Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and dynamics of molecules like this compound. While methods like Density Functional Theory (DFT) have been used to study related aldehyde transformations, the application of more advanced computational techniques could offer unprecedented insight into its behavior in complex environments.

Future computational research should focus on:

Multi-Scale Modeling: Applying hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model reactions of this compound within the active site of an enzyme or in proximity to a DNA duplex, providing a more realistic simulation of biological interactions.

Reaction Dynamics Simulations: Performing ab initio molecular dynamics simulations to map the complete energy landscape of its reactions, identifying transition states and predicting branching ratios for different products.